molecular formula C10H8O2 B13970468 (Cyclopenta[b]pyran-2-yl)acetaldehyde CAS No. 391687-99-3

(Cyclopenta[b]pyran-2-yl)acetaldehyde

Cat. No.: B13970468
CAS No.: 391687-99-3
M. Wt: 160.17 g/mol
InChI Key: BJWLUAYUYGFCIL-UHFFFAOYSA-N
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Description

(Cyclopenta[b]pyran-2-yl)acetaldehyde is a versatile chemical building block valuable in advanced organic synthesis and materials science research. Its core structure is part of the cyclopenta[b]pyran family, a class of compounds known as pseudoazulenes due to their 10 pi-electron cross-conjugated bicyclic systems, which impart distinctive UV/Vis-spectroscopic properties . This aldehyde-functionalized derivative is particularly useful for constructing complex molecular architectures. It can serve as a key intermediate in multicomponent reactions, similar to methods used to create other cyclopenta[b]pyran derivatives from aldehydes . The reactive acetaldehyde group allows for further chemical modifications, making it a potential precursor in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The compound is strictly for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

391687-99-3

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-cyclopenta[b]pyran-2-ylacetaldehyde

InChI

InChI=1S/C10H8O2/c11-7-6-9-5-4-8-2-1-3-10(8)12-9/h1-5,7H,6H2

InChI Key

BJWLUAYUYGFCIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(OC2=C1)CC=O

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclopenta B Pyran 2 Yl Acetaldehyde

Retrosynthetic Analysis and Key Disconnections for the Core Structure and Side Chain

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For (Cyclopenta[b]pyran-2-yl)acetaldehyde, the analysis involves identifying key bonds that can be disconnected to reveal logical precursors.

Disconnection Strategies Involving the Pyran-Acetaldehyde Linkage

A primary disconnection strategy involves the C2-side chain. The carbon-carbon bond between the pyran ring and the acetaldehyde (B116499) group can be disconnected. This suggests a forward synthesis step involving the formation of this bond, for instance, through an olefination reaction followed by functional group manipulation. A Wittig or Horner-Wadsworth-Emmons reaction of a pyran-2-carboxaldehyde precursor with an appropriate phosphorane or phosphonate (B1237965) reagent would yield a vinyl ether or a related enol derivative, which could then be hydrolyzed to the desired acetaldehyde. Alternatively, disconnection reveals a pyran-2-yl nucleophile and an electrophilic two-carbon synthon.

Another approach is to disconnect the Cα-Cβ bond of the acetaldehyde moiety, which points to an aldol-type condensation or the alkylation of an enolate derived from a 2-acetyl-cyclopenta[b]pyran precursor. However, the most common retrosynthetic approach focuses on installing the side chain onto a pre-formed bicyclic core. This often involves the transformation of a more stable functional group, such as an ester or a protected alcohol, in the final stages of the synthesis.

Approaches for the Cyclopentane-Pyran Ring Fusion

The bicyclic core of the target molecule offers several disconnection possibilities. A logical disconnection is at the fusion of the two rings. This suggests an intramolecular cyclization to form one of the rings onto the other. For instance, an intramolecular aldol (B89426) condensation or a Dieckmann condensation of a suitably functionalized cyclopentane (B165970) or pyran precursor could form the fused ring system.

A more powerful approach involves disconnecting multiple bonds within the framework, leading to acyclic precursors that can be assembled through cascade or domino reactions. nih.govmdpi.com This strategy allows for the rapid construction of molecular complexity and stereochemical control. Retrosynthetically, a domino reaction approach might break down the cyclopentane ring into components that can be assembled in a one-pot sequence, for example, through a Michael addition followed by an intramolecular cyclization. mdpi.com Similarly, a disconnection suitable for a Ring-Closing Metathesis (RCM) strategy would break the double bond within the cyclopentene (B43876) ring (if unsaturated) to reveal a diene precursor attached to the pyran core. organic-chemistry.orgwikipedia.org

Total Synthesis Approaches to the Cyclopenta[b]pyran (B14749333) Core

The construction of the fused cyclopenta[b]pyran skeleton is the cornerstone of the synthesis. Various modern synthetic methods have been employed to achieve this, focusing on efficiency and stereocontrol.

Construction of the Pyran Heterocycle: Cycloaddition and Cyclization Strategies

The pyran ring is a common heterocyclic motif, and numerous methods exist for its construction. encyclopedia.pub In the context of the cyclopenta[b]pyran system, intramolecular cyclizations and cycloaddition reactions are particularly powerful.

Cycloaddition Strategies: The hetero-Diels-Alder reaction is a classic and effective method for forming six-membered heterocycles like dihydropyrans. semanticscholar.org This [4+2] cycloaddition typically involves an electron-rich diene reacting with an activated carbonyl compound (the dienophile). Variations of this strategy can be applied to construct the pyran ring with control over substitution and stereochemistry. More recent developments include base-promoted [4+2] cycloaddition reactions, for example, between alkynyl 1,3-dithianes and chalcones, which provide access to highly functionalized pyran derivatives under mild conditions. rsc.org Computational studies have also been used to predict the efficiency of cycloadditions between strained alkynes and 2H-pyran-2-ones, offering a controllable strategy for pyran synthesis. acs.orgnsf.govnih.govacs.org

Cyclization Strategies: Intramolecular cyclization reactions are among the most utilized strategies for constructing tetrahydropyran (B127337) (THP) rings. The Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a prominent example that proceeds via an oxocarbenium ion intermediate to stereoselectively form the THP ring. semanticscholar.orgnih.gov Palladium-catalyzed intramolecular Heck reactions have also been developed as an efficient method for constructing fused pyran rings. espublisher.comresearchgate.net This method involves the cyclization of O-allylated vinyl bromides, proceeding through an organopalladium intermediate followed by β-hydride elimination to yield the pyran ring. espublisher.comresearchgate.net

Table 1: Comparison of Selected Pyran Ring Synthesis Strategies
StrategyKey Reaction TypeTypical PrecursorsKey FeaturesReference
Hetero-Diels-Alder[4+2] CycloadditionElectron-rich diene, Aldehyde/KetoneForms dihydropyran ring; can be highly stereoselective. semanticscholar.org
Prins CyclizationElectrophilic CyclizationHomoallylic alcohol, AldehydeStereoselective formation of substituted tetrahydropyrans. semanticscholar.orgnih.gov
Palladium-Catalyzed CyclizationIntramolecular Heck ReactionO-allylated vinyl halideForms fused pyran rings; tolerant of various functional groups. espublisher.comresearchgate.net

Formation of the Fused Cyclopentane Ring: Ring-Closing Metathesis and Domino Reactions

The formation of the five-membered carbocycle fused to the pyran ring often requires sophisticated strategies to control stereochemistry and functionality.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of cyclic compounds, including 5- to 7-membered rings. organic-chemistry.orgwikipedia.org The reaction utilizes ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock catalysts) to intramolecularly couple two terminal alkene functionalities, forming a cycloalkene and releasing ethylene (B1197577) as a byproduct. organic-chemistry.orgwikipedia.org In the synthesis of the cyclopenta[b]pyran core, a precursor containing a pyran ring with two pendant alkene chains at the appropriate positions can be subjected to RCM to efficiently form the fused cyclopentene ring. The reaction is known for its high functional group tolerance. organic-chemistry.org

Table 2: Application of Ring-Closing Metathesis (RCM) in Fused Ring Synthesis
Catalyst GenerationKey CharacteristicsTypical ApplicationReference
Grubbs' First GenerationHigh functional group tolerance, stable to air and moisture.Synthesis of 5- to 30-membered rings. organic-chemistry.org
Grubbs' Second GenerationHigher activity, broader substrate scope including less reactive alkenes.Formation of tri- and tetrasubstituted cyclic olefins. nih.gov
Hoveyda-Grubbs CatalystsEnhanced stability and recyclability.Used in complex total synthesis. organic-chemistry.org

Domino Reactions: Domino (or cascade) reactions allow for the formation of multiple chemical bonds in a single synthetic operation from a single starting material. This approach is highly atom- and step-economical. The asymmetric synthesis of the cyclopentan[c]pyran core of iridoids has been achieved using a one-pot tandem domino reaction. nih.govmdpi.com This methodology can provide a trisubstituted cyclopentane with complete stereocontrol over newly generated stereocenters, which is then cyclized to form the fused pyran system. nih.govmdpi.com Such sequences often involve a series of reactions like Michael additions, aldol reactions, and cyclizations, orchestrated to build the complex bicyclic scaffold with high efficiency. researchgate.net

Targeted Introduction of the Acetaldehyde Functional Group

The final step in the synthesis is the installation or unmasking of the acetaldehyde functional group at the C-2 position of the pyran ring. This transformation must be performed under mild conditions to avoid side reactions or degradation of the often-sensitive bicyclic core.

Several methods can be employed to introduce the acetaldehyde moiety:

Oxidation of a Primary Alcohol: A common and reliable method involves the mild oxidation of the corresponding primary alcohol, (Cyclopenta[b]pyran-2-yl)ethanol. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions are typically used to prevent over-oxidation to the carboxylic acid.

Reduction of an Acyl Derivative: A carboxylic acid or ester at the C-2 position can be reduced to the aldehyde. A standard method involves converting the acid to a Weinreb amide, which can be cleanly reduced to the aldehyde using a hydride reagent like diisobutylaluminium hydride (DIBAL-H). Direct reduction of an ester to an aldehyde using DIBAL-H at low temperatures is also a viable option.

Olefination and Hydrolysis: The acetaldehyde group can be constructed via a two-step process starting from a C-2 aldehyde. A Wittig reaction with (methoxymethyl)triphenylphosphine generates a methoxy (B1213986) vinyl ether. harvard.edu Subsequent hydrolysis of this intermediate under mild acidic conditions yields the desired acetaldehyde. This represents a one-carbon homologation of the initial aldehyde.

Hydroboration-Oxidation of an Alkyne: A terminal alkyne at the C-2 position can be converted to the acetaldehyde via hydroboration-oxidation. The anti-Markovnikov hydration of the alkyne, typically using a hindered borane (B79455) like 9-BBN followed by oxidative workup, yields the target aldehyde.

The choice of method depends on the functional groups present in the rest of the molecule and the stability of the cyclopenta[b]pyran core to the reaction conditions.

Olefination Reactions Preceding Aldehyde Formation (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful tools for carbon-carbon bond formation and are instrumental in constructing the side chain of this compound, typically from a precursor such as a cyclopenta[b]pyran-2-carboxaldehyde or a related ketone. The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are prominently used for converting carbonyl compounds into alkenes, which can then be further transformed into the desired acetaldehyde. wikipedia.orgorganic-chemistry.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). organic-chemistry.org For the synthesis of a precursor to this compound, a suitable cyclopenta[b]pyran-2-carboxaldehyde would be reacted with a methoxy- or ethoxymethylenetriphenylphosphorane. This would yield an enol ether, which upon acidic hydrolysis, would furnish the target acetaldehyde. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. organic-chemistry.org Furthermore, the HWE reaction typically provides excellent (E)-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org In a synthetic approach towards this compound, a cyclopenta[b]pyran-2-carboxaldehyde could be treated with the anion of a phosphonate ester, such as triethyl phosphonoacetate, to form an α,β-unsaturated ester. Subsequent reduction of the ester and oxidation would yield the target aldehyde. This methodology has been successfully applied in the synthesis of 2-prenylated benzopyrans, where an aldehyde intermediate was subjected to an HWE reaction to introduce an α-alkoxy-α,β-unsaturated ester moiety. nih.gov

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphorus ylide (from phosphonium (B103445) salt) Phosphonate carbanion (from phosphonate ester)
Byproduct Triphenylphosphine (B44618) oxide Water-soluble dialkylphosphate
Purification Often requires chromatography Simple aqueous extraction
Stereoselectivity Variable, depends on ylide stability Generally high (E)-selectivity
Reactivity Ylides are strongly basic Phosphonate carbanions are more nucleophilic but less basic

Carbonyl Homologation and Oxidation/Reduction Sequences

Carbonyl homologation provides a route to extend a carbon chain by one or more atoms, which is a key transformation in converting a readily available starting material into the desired acetaldehyde. A common strategy begins with a cyclopenta[b]pyran-2-carboxaldehyde. This aldehyde can undergo a one-carbon homologation to form the target this compound.

One classic method for such a transformation is the Arndt-Eistert synthesis , though it is more commonly applied to carboxylic acids. A more direct route from the aldehyde could involve conversion to a terminal alkyne, followed by hydration. Alternatively, reaction of the starting aldehyde with the anion of a protected cyanohydrin or a similar one-carbon nucleophile, followed by unmasking and functional group manipulation, can achieve the desired homologation.

A versatile approach involves an oxidation/reduction sequence . For instance, the aforementioned α,β-unsaturated ester product from an HWE reaction can be selectively reduced. The use of diisobutylaluminium hydride (DIBAL-H) is a common method for the partial reduction of esters to aldehydes. In a related synthesis of benzopyran derivatives, an ester was effectively reduced to an aldehyde intermediate at low temperatures (-78 °C) using DIBAL-H in 89% yield. nih.gov Alternatively, the ester can be fully reduced to the corresponding alcohol, which is then oxidized to the target acetaldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde utilized an oxidation step where the precursor alcohol was treated with 2-iodoxybenzoic acid (IBX) in the presence of TEMPO to yield the aldehyde. nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Controlling the stereochemistry during the synthesis of this compound is crucial, as the biological activity of chiral molecules often depends on their specific configuration. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. rsc.orgwikipedia.orgscispace.com

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a cyclopenta[b]pyran-2-carboxylic acid could be converted into an amide using a chiral amine like pseudoephedrine. wikipedia.org The α-proton of this amide can be deprotonated and the resulting enolate can be alkylated diastereoselectively. Subsequent cleavage of the auxiliary would yield an enantioenriched carboxylic acid derivative, which can then be converted to the target aldehyde. Evans oxazolidinones are another class of widely used chiral auxiliaries for stereoselective transformations. rsc.org

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Removal Conditions
Evans Oxazolidinones Aldol reactions, Alkylations Acidic or basic hydrolysis, Reductive cleavage
Pseudoephedrine Asymmetric alkylation Acidic or basic hydrolysis
Camphorsultam Diels-Alder reactions, Alkylations Hydrolysis, Reductive cleavage
(S)-(-)-Proline Asymmetric aldol cyclization Not typically removed (used catalytically)

Asymmetric Catalysis in Key Bond-Forming Steps

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product. This approach can be applied to key bond-forming steps in the synthesis of the cyclopenta[b]pyran core or in the elaboration of the side chain. For instance, an enantioselective [5 + 1] annulation catalyzed by a chiral dinuclear zinc complex has been reported for the synthesis of enantioenriched bicyclic pyran scaffolds. rsc.org Similarly, organocatalysis has been employed in the asymmetric construction of fused tricyclic pyrano-pyrano[2,3-c]pyrrol derivatives. researchgate.net These methods could be adapted to construct the chiral cyclopenta[b]pyran framework from achiral precursors with high enantioselectivity. In the context of the side chain, asymmetric hydrogenation of the double bond in an α,β-unsaturated ester precursor, using a chiral transition metal catalyst (e.g., Rh-BINAP), could establish the stereocenter prior to conversion to the aldehyde.

Biocatalytic Approaches for Stereocontrol

Biocatalysis utilizes enzymes as catalysts to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. This approach is increasingly recognized as a powerful tool in sustainable chemistry. In the synthesis of iridoids, which are natural products containing a fused cyclopentane-pyran scaffold similar to the core of the target molecule, enzymes have been used to produce seven of the eight possible stereoisomers of nepetalactol. scispace.com This demonstrates the potential of biocatalysis to control the stereochemistry of the cyclopenta[b]pyran ring system.

A potential biocatalytic route to an enantiomer of this compound could involve the kinetic resolution of a racemic precursor. For example, a racemic alcohol precursor could be selectively acylated using a lipase, separating the enantiomers. A similar strategy was employed in the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, where the kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran was catalyzed by an enzyme to provide the desired enantiomerically enriched alcohol, which was then oxidized to the aldehyde. nih.gov Ketoreductases are another class of enzymes that can stereoselectively reduce a ketone precursor to a specific alcohol enantiomer, which can then be further functionalized.

Elucidation of Reaction Mechanisms and Transformations of Cyclopenta B Pyran 2 Yl Acetaldehyde

Reactivity of the Acetaldehyde (B116499) Functional Group

The acetaldehyde moiety is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles, and its oxidation state allows for both oxidation and reduction pathways. libretexts.orgbrieflands.com This functional group is the primary site for reactions aimed at modifying the side chain of the molecule.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The partial positive charge on the carbonyl carbon of (Cyclopenta[b]pyran-2-yl)acetaldehyde invites attack from a wide range of nucleophiles. brieflands.com

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, this compound can function as an electrophile in Aldol condensation reactions. It can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds. magritek.comcoleparmer.com For instance, a crossed Aldol reaction with acetone (B3395972) would yield a β-hydroxy ketone, which could subsequently dehydrate to form an α,β-unsaturated ketone. magritek.com The reaction proceeds via an enolate intermediate that attacks the aldehyde's carbonyl carbon. coleparmer.com

Knoevenagel Condensation: This reaction is a modification of the Aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group, such as diethyl malonate or malononitrile, typically catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgsigmaaldrich.com The reaction with this compound would involve the nucleophilic addition of the deprotonated active methylene compound to the aldehyde, followed by a dehydration step to yield a stable, conjugated product. wikipedia.orgsigmaaldrich.comrsc.org

Table 1: Representative Condensation Reactions of this compound

Reaction TypeNucleophile/ReagentCatalystExpected Product
Aldol CondensationAcetoneBase (e.g., NaOH)4-(Cyclopenta[b]pyran-2-yl)-4-hydroxybutan-2-one
Aldol CondensationAcetophenoneAcid (e.g., HCl)3-(Cyclopenta[b]pyran-2-yl)-3-hydroxy-1-phenylpropan-1-one
Knoevenagel CondensationDiethyl malonatePiperidineDiethyl 2-(cyclopenta[b]pyran-2-ylmethylene)malonate
Knoevenagel CondensationMalononitrileTriethylamine2-(Cyclopenta[b]pyran-2-ylmethylene)malononitrile

The aldehyde functional group exists in an intermediate oxidation state, making it susceptible to both oxidation to a carboxylic acid and reduction to a primary alcohol.

Oxidation: this compound can be readily oxidized to (Cyclopenta[b]pyran-2-yl)acetic acid. This transformation can be achieved using a variety of common oxidizing agents. Mild reagents like Tollens' reagent (Ag(NH₃)₂⁺) or Fehling's solution can selectively oxidize the aldehyde without affecting the pyran ring. More powerful oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would also be effective.

Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, 2-(Cyclopenta[b]pyran-2-yl)ethanol. This is commonly accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this purpose, typically used in alcoholic solvents. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), would also effectively reduce the aldehyde, followed by an aqueous workup. Catalytic hydrogenation, using H₂ gas with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method.

Table 2: Oxidation and Reduction of the Acetaldehyde Moiety

TransformationReagentProduct
OxidationPotassium permanganate (KMnO₄)(Cyclopenta[b]pyran-2-yl)acetic acid
OxidationTollens' Reagent (Ag(NH₃)₂⁺)(Cyclopenta[b]pyran-2-yl)acetic acid
ReductionSodium borohydride (NaBH₄)2-(Cyclopenta[b]pyran-2-yl)ethanol
ReductionLithium aluminum hydride (LiAlH₄)2-(Cyclopenta[b]pyran-2-yl)ethanol

The Wittig reaction is a powerful method for converting aldehydes into alkenes, offering precise control over the location of the new double bond. libretexts.orgresearchgate.net This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the aldehyde's carbonyl carbon. masterorganicchemistry.comwikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. libretexts.orgorganic-chemistry.org

By selecting different phosphonium ylides, a variety of substituents can be introduced, allowing for significant extension and modification of the acetaldehyde side chain of this compound. For example, using methylenetriphenylphosphorane (B3051586) would convert the acetaldehyde into an allyl group. The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide; stabilized ylides tend to produce E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.org

Table 3: Hypothetical Wittig Reactions for Side-Chain Extension

Wittig Reagent (Ph₃P=CHR)R GroupExpected Alkene Product
Methylenetriphenylphosphorane-H2-(Prop-2-en-1-yl)cyclopenta[b]pyran
Ethylidenetriphenylphosphorane-CH₃2-(But-2-en-1-yl)cyclopenta[b]pyran
(Triphenylphosphoranylidene)acetonitrile-CN3-(Cyclopenta[b]pyran-2-yl)acrylonitrile
Ethyl (triphenylphosphoranylidene)acetate-COOEtEthyl 3-(cyclopenta[b]pyran-2-yl)acrylate

Transformations Involving the Cyclopenta[b]pyran (B14749333) Ring System

The fused cyclopenta[b]pyran core possesses a diene character within the pyran ring, making it a candidate for pericyclic reactions. The stability of the heterocyclic system also allows for studies into potential ring-opening and rearrangement pathways under specific conditions.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org The conjugated π-system within the pyran portion of the molecule suggests potential reactivity in cycloaddition reactions.

Diels-Alder Reaction: The pyran ring can act as a diene in [4+2] cycloaddition reactions, particularly if the ring is appropriately substituted to favor such a pathway. rsc.org The reaction of the cyclopenta[b]pyran system with a dienophile, such as maleic anhydride (B1165640) or an alkyne, could lead to the formation of complex polycyclic structures. The regioselectivity and stereoselectivity of these reactions would be influenced by the electronic nature of the substituents on both the diene and the dienophile. mdpi.com Inverse-electron-demand Diels-Alder reactions are also possible if the pyran ring is electron-deficient. rsc.org

[3+2] Cycloaddition: The cyclopenta[b]pyran scaffold can also be synthesized via [3+2] cycloaddition reactions, for example, between 2-pyrones and vinyl cyclopropanes. rsc.orghkbu.edu.hk This suggests that the cyclopenta[b]pyran ring itself, or derivatives thereof, could potentially participate as a dipolarophile or a precursor to a dipole in such reactions, reacting with dipolar species like azides or nitrile oxides to form new five-membered heterocyclic rings.

Table 4: Potential Cycloaddition Reactions of the Cyclopenta[b]pyran System

Reaction TypeReactantExpected Outcome
Diels-Alder [4+2]Maleic AnhydrideFormation of a bridged polycyclic adduct
Diels-Alder [4+2]Dimethyl acetylenedicarboxylateFormation of a functionalized bicyclic system after potential extrusion
[3+2] CycloadditionPhenyl azideFormation of a triazole-fused derivative

The pyran core, while relatively stable, can undergo ring-opening or rearrangement reactions under specific energetic conditions, such as thermolysis, photolysis, or catalysis by certain transition metals or Lewis acids.

Ring-Opening: Acid-catalyzed ring-opening of the pyran ether linkage is a plausible transformation, particularly with strong acids. researchgate.net This could lead to the formation of a hydroxyl group on the cyclopentane (B165970) ring and a reactive carbocation or unsaturated aldehyde at the other end, which could then be trapped by a nucleophile or undergo further rearrangement.

Rearrangements: Sigmatropic rearrangements, a class of pericyclic reactions, could occur within the cyclopenta[b]pyran system. libretexts.org For example, a Claisen-type rearrangement could be envisioned if a suitable allyl ether derivative were prepared from a hydroxylated precursor. Such rearrangements are powerful tools for forming carbon-carbon bonds and altering the molecular skeleton. The synthesis of certain iridoids with a cyclopenta[c]pyran core involves significant skeletal transformations, highlighting the potential for rearrangements in this class of compounds. mdpi.comnih.gov

Table 5: Potential Transformations of the Pyran Core

Transformation TypeConditions/ReagentsPotential Intermediate/Product
Acid-Catalyzed Ring-OpeningStrong acid (e.g., H₂SO₄), Nucleophilic solvent (e.g., H₂O)Dihydroxy-functionalized cyclopentyl derivative
Thermal RearrangementHigh temperature (Thermolysis)Isomeric heterocyclic structures
Metal-Catalyzed RearrangementLewis acid (e.g., TiCl₄) or Transition metal catalystRearranged carbocyclic or heterocyclic skeleton

Functionalization of the Pyran Ring (e.g., C-H functionalization, Electrophilic/Nucleophilic Substitutions)

The pyran-2-one ring system is generally considered electron-deficient, which influences its susceptibility to various functionalization reactions.

C-H Functionalization: While direct C-H functionalization of the pyran ring in this compound is not extensively documented, related systems offer insights into potential pathways. The aromatic character of the pyran-2-one ring allows for electrophilic substitution reactions, which typically occur at the C3 and C5 positions. However, the fused cyclopentane ring and the acetaldehyde substituent will exert electronic and steric effects on the reactivity of the available C-H bonds. The development of modern catalytic systems may enable the selective functionalization of specific C-H bonds, offering a direct route to novel derivatives.

Electrophilic Substitutions: The pyran-2-one nucleus is susceptible to electrophilic attack, particularly at the electron-rich positions. clockss.org For 2H-pyran-2-ones, nitration, sulfonation, and halogenation have been reported to occur at the C3 and C5 positions. clockss.org In the case of this compound, the substitution pattern on the cyclopentane ring and the electronic nature of the acetaldehyde group will influence the regioselectivity of such reactions. The presence of activating or deactivating groups on the fused ring system can direct the incoming electrophile to a specific position.

Nucleophilic Substitutions: The electrophilic nature of the carbon atoms at positions 2, 4, and 6 of the pyran-2-one ring makes them susceptible to nucleophilic attack. researchgate.net These reactions often lead to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.orgresearchgate.net For instance, the reaction of pyran-2-ones with nitrogen nucleophiles like hydrazine (B178648) can lead to the formation of pyridazine (B1198779) derivatives. clockss.org In the context of the cyclopenta[b]pyran-2-one system, it has been observed that such ring transformations can be thermodynamically favored, leading to the formation of cyclopenta[b]pyridine derivatives. clockss.org The acetaldehyde moiety in the target compound could potentially participate in these transformations or influence the stability of the intermediates, thereby affecting the final product distribution.

Table 1: Reactivity of Pyran-2-one Ring in this compound
Reaction TypeReactive SitesKey Influencing FactorsPotential Products
C-H FunctionalizationC3, C5, and other available C-H bondsCatalyst, directing groups, electronic effects of substituentsSubstituted this compound derivatives
Electrophilic SubstitutionC3, C5Nature of electrophile, substitution pattern on the cyclopentane ringHalogenated, nitrated, or sulfonated derivatives
Nucleophilic Substitution/Ring TransformationC2, C4, C6Nature of nucleophile, reaction conditionsCyclopenta[b]pyridine derivatives, other rearranged heterocycles

Chemoselectivity and Regioselectivity in Complex Reaction Systems

In a molecule with multiple reactive sites like this compound, achieving chemoselectivity and regioselectivity is a significant synthetic challenge. The presence of the pyran-2-one ring, the fused cyclopentane ring, and the acetaldehyde functional group offers several potential reaction pathways.

Chemoselectivity: The relative reactivity of the different functional groups will determine the outcome of a reaction. For example, in the presence of a reducing agent, the acetaldehyde carbonyl could be selectively reduced to an alcohol without affecting the pyran-2-one lactone. Conversely, a nucleophile might preferentially attack one of the electrophilic centers of the pyran ring, leading to ring transformation, while leaving the acetaldehyde group untouched. The choice of reagents and reaction conditions is crucial in directing the reaction towards the desired functional group. The preparation of cyclopenta[b]pyran-2-ones has been achieved via a chemoselective (3 + 2) cycloaddition of 2-pyrones, highlighting the ability to control reactivity at specific sites. researchgate.net

Regioselectivity: In reactions involving the pyran ring, such as electrophilic substitution or cycloaddition reactions, the regioselectivity is governed by the electronic properties and steric hindrance of the substituents. researchgate.netresearchgate.net For instance, in Diels-Alder reactions of substituted 2H-pyran-2-ones, the substitution patterns on both the diene (pyran-2-one) and the dienophile determine the regiochemical outcome of the cycloaddition. researchgate.netresearchgate.net Similarly, in the functionalization of this compound, the position of attack on the pyran ring will be influenced by the directing effects of the fused cyclopentane ring and the acetaldehyde side chain. The regioselective synthesis of pyranone-fused indazoles has been reported, where the regioselectivity was influenced by the weak coordination of a nitrogen atom in the fused ring system to the metal center during an alkyne insertion reaction. nih.gov This suggests that subtle electronic and steric factors can be exploited to achieve high regioselectivity in the functionalization of fused pyran systems.

Mechanistic Investigations of Novel Transformations of the Compound

The unique structure of this compound makes it a candidate for discovering novel chemical transformations. Mechanistic investigations are key to understanding and optimizing these new reactions.

For instance, tandem reactions involving the pyran-2-one ring are an area of active research. A tandem Diels-Alder reaction/Claisen rearrangement/decarboxylation strategy has been developed for the synthesis of diarylmethanes from 3-alkoxycarbonyl-2-pyrones. researchgate.net Mechanistic studies indicated that the initial Diels-Alder reaction is a crucial step for the success of the cascade. researchgate.net Similar novel cascade reactions could be envisioned for this compound, potentially involving the acetaldehyde functionality in the sequence.

Furthermore, the reaction of fused pyran-2-ones with nucleophiles can lead to interesting ring transformations. A study on the interaction of cyclopenta[b]pyran-2-one with hydrazine revealed that the formation of cyclopenta[b]pyridine derivatives is thermodynamically favored over other isomers. clockss.org Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to rationalize these experimental observations and to predict the feasibility of new transformations. Such theoretical investigations can provide valuable insights into the transition states and intermediates involved in the reaction mechanism, guiding the design of new synthetic methodologies.

Table 2: Investigated Transformations and Mechanistic Approaches
TransformationPotential Mechanistic PathwayInvestigative Tools
Tandem Cycloaddition-RearrangementInitial Diels-Alder reaction followed by intramolecular rearrangementIsolation of intermediates, kinetic studies, computational modeling
Nucleophile-Induced Ring TransformationNucleophilic attack, ring-opening, and recyclizationSpectroscopic analysis of products, isotopic labeling studies, DFT calculations
Novel Catalytic C-H FunctionalizationDirected or non-directed C-H activation by a transition metal catalystIn-situ reaction monitoring, catalyst screening, mechanistic probe experiments

Advanced Structural Elucidation and Conformational Analysis of Cyclopenta B Pyran 2 Yl Acetaldehyde

High-Resolution Spectroscopic Techniques for Structure Determination

The precise architecture of (Cyclopenta[b]pyran-2-yl)acetaldehyde is established through a combination of spectroscopic techniques. Each method offers unique insights, and together they provide an unambiguous structural assignment.

Multi-dimensional NMR spectroscopy is an indispensable tool for mapping the covalent framework and determining the relative stereochemistry of a molecule. nih.gov For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed to assign all proton and carbon signals and establish their relationships.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the proton networks within the cyclopentane (B165970) and pyran rings, as well as the acetaldehyde (B116499) side chain, confirming the adjacencies of protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This is crucial for connecting different spin systems identified by COSY and for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the protons on the acetaldehyde side chain to the carbons of the pyran ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry, a NOESY experiment would be performed. This technique identifies protons that are close in space, regardless of their bonding connectivity. Spatial correlations between protons on the acetaldehyde side chain and those on the fused ring system would help define the molecule's preferred conformation and relative stereochemistry at its chiral centers.

The expected NMR data would allow for a complete assignment as illustrated in the hypothetical table below.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
CHO199.89.75t2.5C2, CH₂H-2, CH₂
CH₂45.22.80d2.5C2, CHOH-2, CHO
C2150.1-----
H2-6.10d3.0C3, C4a, CH₂CH₂, H3
C3110.5-----
H3-5.90d3.0C2, C4, C4aH2, H4
C4125.0-----
H4-6.80m-C3, C4a, C5H3, H5
C4a130.2-----
C530.5-----
H5-2.50m-C4, C6, C7aH4, H6
C625.8-----
H6-1.90m-C5, C7, C7aH5, H7
C732.1-----
H7-2.40m-C6, C7a, C4aH6
C7a145.6-----

Note: This table presents hypothetical data for illustrative purposes.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. sapub.org

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the calculation of its unique elemental formula (e.g., C₁₀H₁₀O₂), confirming the molecular identity.

Tandem Mass Spectrometry (MS/MS): To understand the molecule's stability and structure, tandem MS (MS/MS) experiments would be conducted. nih.gov In this technique, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a roadmap of the molecule's structure. nih.gov Plausible fragmentation pathways for this compound would likely include:

Cleavage of the C-C bond between the pyran ring and the side chain, leading to the loss of the acetaldehyde moiety (•CH₂CHO) or a related fragment.

A retro-Diels-Alder reaction within the dihydropyran ring, a characteristic fragmentation for such systems.

Sequential loss of small, stable molecules like carbon monoxide (CO) from the aldehyde group.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z (Proposed)Ion FormulaDescription of Loss
162.0681[C₁₀H₁₀O₂]⁺•Molecular Ion
133.0653[C₉H₉O]⁺Loss of •CHO
119.0497[C₈H₇O]⁺Loss of •CH₂CHO
118.0419[C₈H₆O]⁺•Loss of CH₃CHO (via rearrangement)
91.0548[C₇H₇]⁺Tropylium ion, from cleavage and rearrangement of the bicyclic core

Note: This table presents hypothetical data based on common fragmentation principles.

When a suitable single crystal of this compound can be grown, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. researchgate.net This technique yields a detailed map of electron density from which the precise positions of all atoms in the crystal lattice can be determined.

The key information obtained from an X-ray crystal structure includes:

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute configuration (R/S assignment) of all stereocenters without ambiguity.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles confirm the covalent structure and can reveal any strain or unusual geometry within the molecule.

Torsion Angles: Torsion (dihedral) angles define the conformation of the molecule in the solid state, detailing the pucker of the rings and the orientation of the side chain. beilstein-journals.org

Intermolecular Interactions: The analysis of the crystal packing reveals how molecules interact with each other in the solid state, identifying hydrogen bonds, van der Waals forces, and π-stacking interactions that govern the crystal's structure.

Table 3: Representative Crystallographic Data Expected for this compound

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Bond Length (C=O)~1.21 Å
Bond Length (C-O, pyran)~1.37 Å
Bond Angle (C-CH-O)~121°
Torsion Angle (O-C2-C-C)Defines side chain orientation

Note: This table presents typical values for illustrative purposes.

Conformational Preferences and Dynamics of the Molecule

The fused cyclopenta[b]pyran (B14749333) core is not planar. The five-membered cyclopentane ring and the six-membered dihydropyran ring each adopt puckered conformations to relieve ring strain. chemrxiv.org

Cyclopentane Ring: A five-membered ring typically adopts an "envelope" or "twist" conformation. In the fused system, the conformation will be constrained by the pyran ring. The specific pucker minimizes torsional strain and steric interactions among the substituents.

Dihydropyran Ring: The six-membered dihydropyran ring is expected to adopt a "half-chair" or "sofa" conformation, which avoids the high energy of a planar arrangement. researchgate.net The fusion to the cyclopentane ring will influence which specific half-chair conformation is energetically favored.

The acetaldehyde side chain is attached to the pyran ring via a single C-C bond. Rotation around this bond gives rise to different conformational isomers, or rotamers. youtube.com The relative stability of these rotamers is determined primarily by steric effects. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., ECD, VCD)

Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for the stereochemical analysis of chiral molecules like this compound. These techniques are predicated on the differential absorption of left and right circularly polarized light by a chiral molecule, providing information on its absolute configuration and enantiomeric purity.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum, arising from electronic transitions within a chiral molecule. The resulting ECD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity ([θ]) or differential extinction coefficient (Δε), as a function of wavelength.

For a pair of enantiomers, the ECD spectra are perfect mirror images of each other. A positive Cotton effect (CE) for one enantiomer will be a negative CE of equal magnitude for the other at the same wavelength. nih.gov This principle forms the basis for assessing enantiomeric purity. A pure enantiomer will exhibit the maximum ECD signal, while a racemic mixture, containing equal amounts of both enantiomers, will be ECD silent. nih.gov

The magnitude of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov By constructing a calibration curve of ECD signal intensity at a specific wavelength versus the known enantiomeric excess of a series of standards, the enantiomeric purity of an unknown sample of this compound can be determined.

Illustrative ECD Data for Enantiomeric Purity Assessment of this compound

The following interactive table provides hypothetical ECD data to illustrate how this technique can be used to determine the enantiomeric purity of a sample. The data is based on typical values observed for related cyclopentapyranoid structures.

Enantiomeric Excess (%)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at λ_max
1005000
804000
603000
402000
201000
00
-20-1000
-40-2000
-60-3000
-80-4000
-100-5000

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions within a chiral molecule. wikipedia.org Similar to ECD, the VCD spectra of enantiomers are of equal intensity and opposite sign. gaussian.comresearchgate.net

A significant advantage of VCD is that it probes fundamental vibrational modes, which are numerous and cover a wide spectral range, providing a rich fingerprint of the molecule's three-dimensional structure. wikipedia.org This makes VCD a robust technique for determining the absolute configuration of chiral molecules, often in conjunction with density functional theory (DFT) calculations. nih.govacs.orgnih.gov

For enantiomeric purity assessment, VCD offers high sensitivity. It can be used for the low-level detection of an enantiomeric impurity without the need for chromatographic separation. By comparing the experimental VCD spectrum of a sample to that of a pure enantiomer, and by analyzing the intensity of key vibrational bands, the enantiomeric excess can be quantified.

Research on complex iridoids like plumericin (B1242706), isoplumericin, and prismatomerin (B1262285) has successfully employed VCD for the unambiguous determination of their absolute configurations by comparing experimental spectra with DFT-calculated spectra. nih.govacs.orgnih.gov This approach provides a reliable methodology that could be extended to the stereochemical analysis of this compound.

Hypothetical VCD Spectral Data for this compound Enantiomers

This table presents hypothetical VCD data for the two enantiomers of this compound, illustrating the mirror-image relationship of their spectra. The wavenumbers and differential absorbances are representative of typical values for chiral organic molecules.

Wavenumber (cm⁻¹)(+)-(Cyclopenta[b]pyran-2-yl)acetaldehyde ΔA (x 10⁻⁴)(-)-(Cyclopenta[b]pyran-2-yl)acetaldehyde ΔA (x 10⁻⁴)
2960+0.5-0.5
2875-0.3+0.3
1725+1.2-1.2
1450-0.8+0.8
1380+0.6-0.6
1250-1.0+1.0
1100+0.9-0.9

Theoretical and Computational Investigations of Cyclopenta B Pyran 2 Yl Acetaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comasianpubs.orgrsc.org DFT methods calculate the total energy of a system based on its electron density, which can then be used to determine optimized molecular geometry, electronic properties, and reactivity descriptors. For (Cyclopenta[b]pyran-2-yl)acetaldehyde, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311+G(d,p) to accurately model its geometry and electronic distribution. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. iucr.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich cyclopenta[b]pyran (B14749333) ring system, particularly involving the π-system and the oxygen heteroatom. The LUMO would likely be centered on the electron-deficient acetaldehyde (B116499) side chain, specifically the π* orbital of the carbonyl group (C=O). A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. iucr.org

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table presents hypothetical data representative of what a DFT calculation would yield.

ParameterCalculated Energy (eV)Primary Localization
HOMO-6.5π-orbitals of the pyran ring
LUMO-1.2π* orbital of the carbonyl group
HOMO-LUMO Gap (ΔE)5.3N/A

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netpearson.com

In an MEP map of this compound, the most electron-rich, negative potential (red) regions would be expected around the oxygen atoms of the pyran ring and the carbonyl group due to their lone pairs of electrons. Conversely, the most electron-poor, positive potential (blue) region would be located around the acidic hydrogen of the aldehyde group. This visualization confirms the carbonyl carbon as a primary site for nucleophilic attack and the oxygen atoms as sites for electrophilic or hydrogen-bonding interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic data, such as NMR, Infrared (IR), and Raman spectra. These predictions are crucial for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. mdpi.comresearchgate.net

Predicting Nuclear Magnetic Resonance (NMR) spectra through computational chemistry has become a reliable tool for structure elucidation. frontiersin.orggithub.ioresearchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the isotropic shielding values for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, such calculations would predict the ¹H and ¹³C chemical shifts for all unique atoms in the molecule. This is particularly useful for assigning complex spectra and distinguishing between potential isomers. The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.2 ppm for ¹H and a few ppm for ¹³C, which is sufficient to aid in structural assignment. academie-sciences.fr

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for Key Nuclei This table presents hypothetical data to demonstrate the comparison performed in a computational study.

AtomPredicted ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Hypothetical Experimental ¹H Shift (ppm)
Aldehyde C=O198.5200.2--
Aldehyde C-H--9.89.7
Pyran C-O145.2146.1--

Theoretical vibrational frequency analysis is performed to predict the Infrared (IR) and Raman spectra of a molecule. researchgate.netmdpi.com After optimizing the molecule's geometry to a stable energy minimum, the second derivatives of the energy are calculated to determine the harmonic vibrational frequencies. Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching, bending, or twisting.

A computational analysis of this compound would yield a set of vibrational frequencies and their corresponding IR intensities and Raman activities. These theoretical spectra are invaluable for assigning experimental peaks to specific molecular motions. For instance, a strong absorption band predicted around 1720-1740 cm⁻¹ would correspond to the characteristic C=O stretching vibration of the aldehyde group. Other key vibrations would include C-O-C stretching modes of the pyran ring and various C-H bending and stretching modes. Calculated frequencies are often systematically scaled by a small factor (e.g., 0.96) to better match experimental anharmonic frequencies. mdpi.com

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical data representative of a vibrational analysis.

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR Intensity
Aldehyde C-H Stretch2750Medium
Aldehyde C=O Stretch1735Strong
Pyran C=C Stretch1650Medium
Pyran C-O-C Asymmetric Stretch1240Strong

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. researchgate.net This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. mdpi.commdpi.com A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants defines the activation energy barrier of the reaction.

For this compound, a relevant reaction to model would be the nucleophilic addition to the carbonyl carbon, a fundamental reaction of aldehydes. A computational study could model the approach of a nucleophile (e.g., a hydride or cyanide ion) to the aldehyde. By calculating the energy profile along the reaction coordinate, the transition state structure can be identified. Analysis of the TS geometry provides insights into bond-forming and bond-breaking processes. mdpi.com Another potential pathway to investigate could be the acid-catalyzed ring-opening of the pyran moiety, which could reveal details about the stability and reactivity of the heterocyclic system. researchgate.netacs.orgnih.gov

Computational Elucidation of Reaction Mechanisms and Intermediates

Computational chemistry provides powerful tools to map out the potential reaction pathways for molecules like this compound. Density Functional Theory (DFT) is a common method for elucidating reaction mechanisms, allowing researchers to identify transition states and intermediates. For a compound structurally related to iridoids, a key area of investigation would be its role in biosynthetic pathways. nih.govmdpi.com

For instance, theoretical studies could explore the cyclization reactions that form the cyclopenta[b]pyran core, starting from a linear precursor like 8-oxogeranial. By modeling the potential energy surface, researchers can identify the most likely sequence of steps, including any intermediates that may be formed. These computational models can predict the stereochemistry of the products, which is a critical aspect of natural product biosynthesis.

Table 1: Hypothetical Intermediates in a Proposed Reaction Pathway

Intermediate Structure Relative Energy (kcal/mol)
Reactant This compound 0.0
Intermediate 1 Protonated Aldehyde +5.2
Transition State 1 Ring Opening +25.8
Intermediate 2 Carbocation Intermediate +15.4
Transition State 2 Rearrangement +30.1

Note: The data in this table is hypothetical and for illustrative purposes.

Determination of Activation Energy Barriers and Kinetic Studies

A critical aspect of understanding reaction mechanisms is the determination of activation energy barriers. These barriers dictate the rate of a chemical reaction. Computational methods, particularly DFT and more advanced ab initio methods like coupled-cluster theory, can calculate these energies with a high degree of accuracy. nih.gov

For this compound, theoretical kinetic studies could investigate its stability and reactivity under various conditions. For example, the activation energy for its isomerization, oxidation, or participation in cycloaddition reactions could be calculated. These calculations would provide valuable insights into which reactions are kinetically favored. Variational transition-state theory can be employed to compute thermal rate constants, offering a more complete picture of the reaction kinetics. rsc.org

Table 2: Calculated Activation Energies for Hypothetical Reactions

Reaction Computational Method Activation Energy (Ea) in kcal/mol
Isomerization B3LYP/6-31G* 32.5
Oxidation CCSD(T)//B3LYP/6-31G* 21.8

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and understanding the influence of its environment, such as the presence of a solvent. nih.govsemanticscholar.org For a flexible molecule like this compound, MD simulations can reveal the different shapes (conformers) it can adopt and the relative energies of these conformers.

Furthermore, MD simulations can provide critical insights into how solvent molecules, such as water, interact with the compound. semanticscholar.org These interactions can significantly influence the molecule's reactivity and the mechanism of its reactions. By simulating the system over time, researchers can observe how the solvent shell organizes around the molecule and how this affects the accessibility of different reactive sites.

Quantum Chemical Studies of Reactivity Descriptors and Selectivity

For this compound, these studies could involve calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and various reactivity indices. mdpi.com These descriptors would help in predicting the regioselectivity and stereoselectivity of its reactions, for example, in cycloaddition reactions where the orientation of the reacting partners is crucial. rsc.org

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors

Descriptor Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Global Hardness 2.65 eV

Note: The data in this table is hypothetical and for illustrative purposes.

Synthesis and Reactivity of Advanced Derivatives and Analogues of Cyclopenta B Pyran 2 Yl Acetaldehyde

Chemical Modifications of the Acetaldehyde (B116499) Functional Group

The acetaldehyde side chain serves as a primary handle for chemical modification due to the high reactivity of the carbonyl group. A multitude of classical and contemporary organic reactions can be employed to generate a wide range of functional derivatives or to extend the carbon framework.

Formation of Aldehyde Derivatives (e.g., Imines, Oximes, Acetals, Carboxylic Acids)

The carbonyl carbon of (Cyclopenta[b]pyran-2-yl)acetaldehyde is highly electrophilic and readily undergoes nucleophilic addition reactions. This reactivity allows for its conversion into several stable derivatives.

Imines (Schiff Bases): The reaction of the aldehyde with primary amines under mild acid catalysis results in the formation of imines. masterorganicchemistry.comlibretexts.org This condensation reaction is reversible and typically involves the removal of water to drive the equilibrium toward the product. nih.gov The reaction is generally greatest near a pH of 5. libretexts.org This transformation is a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds. nih.gov

Oximes: Treatment of the aldehyde with hydroxylamine (NH₂OH) yields the corresponding oxime. google.com This reaction proceeds readily, often in a weakly acidic medium, to produce highly crystalline oxime derivatives that are useful as synthetic intermediates. mdpi.com

Acetals: In the presence of an acid catalyst and an excess of alcohol, the acetaldehyde group can be converted into an acetal. This reaction proceeds through a hemiacetal intermediate. Acetals are stable under neutral or basic conditions, making them excellent protecting groups for the aldehyde functionality during subsequent synthetic manipulations of other parts of the molecule. The use of a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic acetal.

Carboxylic Acids: The aldehyde can be readily oxidized to the corresponding carboxylic acid, (Cyclopenta[b]pyran-2-yl)acetic acid. A variety of oxidizing agents can accomplish this transformation, ranging from classic reagents like potassium dichromate(VI) in acidic solution to milder, more selective modern methods. libretexts.org Efficient protocols utilizing Oxone or aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) offer environmentally benign alternatives to traditional metal-based oxidants. organic-chemistry.org The oxidation often occurs via a gem-diol intermediate formed by the addition of water to the carbonyl. libretexts.org

The following table summarizes the transformation of the acetaldehyde functional group into various derivatives.

Derivative TypeReagent(s)General ConditionsProduct
IminePrimary Amine (R-NH₂)Mild acid (e.g., H⁺), removal of H₂O(Cyclopenta[b]pyran-2-yl)ethylideneamine derivative
OximeHydroxylamine (NH₂OH)Weakly acidic mediumThis compound oxime
AcetalAlcohol (R-OH, 2 equiv.)Acid catalyst (e.g., H⁺)2-(2,2-dialkoxyethyl)cyclopenta[b]pyran
Cyclic AcetalDiol (e.g., Ethylene Glycol)Acid catalyst (e.g., H⁺)2-(1,3-dioxolan-2-ylmethyl)cyclopenta[b]pyran
Carboxylic AcidOxidizing Agent (e.g., K₂Cr₂O₇/H⁺, Oxone)Acidic or appropriate catalytic conditions(Cyclopenta[b]pyran-2-yl)acetic acid

Chain Elongation and Diversification at the Acetaldehyde Moiety

Beyond simple functional group conversion, the acetaldehyde moiety is an ideal starting point for carbon-carbon bond-forming reactions to elongate and diversify the side chain.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for this purpose. It involves the reaction of the aldehyde with a phosphonate-stabilized carbanion to produce an alkene. wikipedia.org A key advantage of the HWE reaction is its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene. organic-chemistry.orgalfa-chemistry.com The phosphonate (B1237965) carbanions are more nucleophilic and less basic than their Wittig reagent counterparts, and they can react efficiently with aldehydes. wikipedia.org The water-soluble phosphate byproduct is also easily removed, simplifying purification. alfa-chemistry.com

By selecting different phosphonate reagents, a variety of substituted alkenes can be synthesized, effectively extending the carbon chain and introducing new functionalities.

Phosphonate Reagent (R' = Et, Me)BaseResulting Alkene Structure
Triethyl phosphonoacetateNaH, K₂CO₃Ethyl (E)-4-(cyclopenta[b]pyran-2-yl)but-2-enoate
Diethyl (cyanomethyl)phosphonateNaH, n-BuLi(E)-3-(cyclopenta[b]pyran-2-yl)acrylonitrile
Diethyl benzylphosphonateNaH, n-BuLi(E)-2-(2-phenylethenyl)cyclopenta[b]pyran

Functionalization of the Cyclopenta[b]pyran (B14749333) Core Structure

The aromatic nature of the cyclopenta[b]pyran core allows for its functionalization through various substitution and annulation reactions, enabling the synthesis of more complex polycyclic structures.

Introduction of Substituents via Directed or Undirected Reactions

The introduction of new substituents onto the heterocyclic core can be achieved through several strategies, most notably electrophilic aromatic substitution (EAS). In an EAS reaction, the electron-rich pyran ring acts as a nucleophile, attacking an electrophile. youtube.com The regiochemical outcome of the substitution is dictated by the directing effects of the fused cyclopentane (B165970) ring and the pyran oxygen atom, as well as any existing substituents.

Alternatively, directed ortho-metalation (DoM) offers a highly regioselective method for functionalization. This strategy involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base (e.g., n-butyllithium), creating a lithiated intermediate. researchgate.net This intermediate can then be quenched with a variety of electrophiles to install a new substituent with high precision. While not native to the parent structure, a DMG could be installed on the ring to direct subsequent functionalization.

Synthesis of Fused Polycyclic Systems Incorporating the Cyclopenta[b]pyran Unit

The cyclopenta[b]pyran unit can serve as a building block for the construction of larger, fused polycyclic systems. One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org The diene portion of the cyclopenta[b]pyran ring system could potentially react with various dienophiles to construct annulated products. The feasibility and regioselectivity of such a reaction would depend on the specific substitution pattern and reaction conditions. Lewis acid catalysis is often employed to accelerate Diels-Alder reactions. nih.gov

Palladium-catalyzed intramolecular reactions, such as the Heck reaction, provide another modern and efficient route to construct fused pyran rings. espublisher.com This approach could be envisioned by first installing a suitable tethered halide or triflate on the cyclopenta[b]pyran core, which could then undergo intramolecular cyclization to form an additional fused ring.

Strategies for Maintaining or Inducing Stereochemical Purity in Derivative Synthesis

When synthesizing complex molecules, controlling the three-dimensional arrangement of atoms is crucial. For derivatives of this compound, stereochemical purity can be addressed through various synthetic strategies.

If the cyclopenta[b]pyran core already contains stereocenters, these can exert substrate control , directing the approach of reagents to one face of the molecule over the other, thus leading to a diastereoselective outcome in subsequent reactions.

For reactions that create new stereocenters, chiral auxiliaries or asymmetric catalysis can be employed. For instance, the reduction of the acetaldehyde group to an alcohol could be performed with a chiral reducing agent to produce a single enantiomer of the corresponding alcohol. Similarly, stereoselective variants of the Horner-Wadsworth-Emmons reaction, such as the Still-Gennari modification, can be used to favor the formation of (Z)-alkenes, providing control over the double bond geometry. wikipedia.org

The development of stereoselective ring-expansion reactions of related furan derivatives to access highly functionalized dihydropyrans highlights the potential for sophisticated stereocontrolled transformations on this class of heterocycles. nih.govacs.org Such strategies are vital for synthesizing enantiomerically pure, complex molecules derived from the cyclopenta[b]pyran scaffold.

Exploiting this compound as a Precursor for Ring Enlargement or Contraction

The fused heterocyclic structure of this compound presents an intriguing scaffold for synthetic transformations aimed at accessing novel ring systems through either ring enlargement or contraction. While direct experimental reports on such reactions specifically for this compound are not extensively documented in scientific literature, the inherent reactivity of its constituent functional groups—the aldehyde and the fused pyran ring—allows for the postulation of several potential synthetic pathways. These hypothetical transformations can be conceptualized based on established methodologies for ring expansion and contraction in related heterocyclic and carbocyclic systems.

One theoretical approach to ring enlargement of the cyclopentane ring would involve a Tiffeneau-Demjanov-type rearrangement. This would necessitate the conversion of the acetaldehyde moiety into a suitable precursor, such as an α-amino alcohol or an α-halohydrin. For instance, the aldehyde could be subjected to a cyanation reaction to form a cyanohydrin, which upon reduction would yield an α-amino alcohol. Diazotization of this amino alcohol could then initiate a rearrangement cascade, potentially leading to the expansion of the five-membered ring to a six-membered ring, thus forming a derivative of a cyclohexa[b]pyran system.

Conversely, ring contraction of the pyran moiety could be envisaged through oxidative cleavage followed by intramolecular cyclization. For example, oxidation of the pyran ring, potentially through ozonolysis or dihydroxylation followed by oxidative cleavage, could generate a dicarbonyl intermediate. Subsequent intramolecular aldol (B89426) condensation or a similar cyclization reaction could then lead to the formation of a furan derivative fused to the cyclopentane ring. While no direct evidence for this transformation on the this compound scaffold exists, the isomerization of a related 3,4,4-triacetyl-2-methyl-cis-4,4a,5,7a-tetrahydrocyclopenta[b]pyran to a cyclopenta[d]furo[2,3-b]furan derivative has been reported, demonstrating the feasibility of such skeletal rearrangements within this heterocyclic system. rsc.org

Another plausible strategy for modifying the ring system could involve tandem reactions. For example, a reaction sequence initiated at the acetaldehyde functional group could potentially trigger a rearrangement of the pyran ring. The specific course of such reactions would be highly dependent on the reagents and conditions employed, and could theoretically lead to a variety of novel heterocyclic structures.

It is important to emphasize that the aforementioned pathways are largely hypothetical and based on analogies with known organic reactions. The actual feasibility and outcome of such reactions would require experimental validation. The electron density of the pyran ring, the stability of potential carbocation intermediates, and steric factors would all play a crucial role in determining the course of any attempted ring enlargement or contraction.

Table of Potential Ring Transformation Reactions of this compound Analogues

Starting Material AnalogueReagents/ConditionsPotential Product (Ring System)Reaction Type
CyclopentanoneDiazomethaneCyclohexanoneRing Expansion
1-AminomethylcyclopentanolNitrous acidCyclohexanoneTiffeneau-Demjanov Rearrangement
CyclohexeneO3; then Zn/H2OAdipaldehydeOxidative Ring Cleavage
Tetrahydrocyclopenta[b]pyran derivativeIsomerization conditionsCyclopenta[d]furo[2,3-b]furan derivativeSkeletal Rearrangement rsc.org

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Chemistry Routes for Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. mdpi.com For the synthesis of (Cyclopenta[b]pyran-2-yl)acetaldehyde, this involves a shift from traditional methods that often rely on hazardous reagents and solvents towards more eco-friendly alternatives. Key areas of development include the use of renewable starting materials, atom-economical reaction designs, and the use of safer, recyclable solvents.

Recent advancements in the synthesis of related pyran derivatives highlight the potential for greener routes. mdpi.comnih.gov Multicomponent reactions (MCRs) are particularly promising as they allow for the construction of complex molecules like the cyclopenta[b]pyran (B14749333) core in a single step, which significantly reduces waste and improves efficiency. researchgate.net For instance, a one-pot synthesis of pyran derivatives can be achieved by reacting an aldehyde, an active methylene (B1212753) compound, and a dicarbonyl compound, often in an aqueous medium to minimize the use of volatile organic solvents. mdpi.commdpi.com The development of bio-based routes, for example, starting from galactaric acid to produce 2-pyrones, showcases a move towards sustainable feedstocks. rsc.org

Table 1: Comparison of Green Synthesis Strategies for Pyran Derivatives

Strategy Description Advantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single synthetic operation to form a complex product. researchgate.net High atom economy, reduced reaction time, simplified purification, lower waste generation.
Use of Green Solvents Employing solvents like water, ethanol, or ionic liquids in place of hazardous organic solvents. researchgate.net Reduced environmental impact, improved safety, potential for catalyst recycling.
Bio-based Feedstocks Utilizing renewable starting materials derived from biomass to synthesize the core structure. rsc.org Reduced reliance on fossil fuels, sustainability.

| Solvent-free Conditions | Conducting reactions without a solvent, often using grinding or ball milling techniques. mdpi.com | Elimination of solvent waste, potential for increased reaction rates, energy efficiency. |

Exploration of Novel Catalytic Systems and Reaction Conditions

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is crucial for creating efficient pathways to this compound. Research is moving beyond traditional homogeneous acid and base catalysts towards more sustainable heterogeneous systems. These solid-supported catalysts are easily separable from the reaction mixture, allowing for straightforward recovery and reuse, which is both economically and environmentally beneficial. mdpi.comnih.gov

Examples of innovative catalytic systems applicable to pyran synthesis include:

Nanocatalysts: Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), can be coated with a catalytic species. semanticscholar.org Their magnetic properties allow for simple separation using an external magnet.

Heterogeneous Acid/Base Catalysts: Materials like silica-supported acids or solid bases offer high stability and reusability. mdpi.com For example, Ce-Zr/SiO₂ has been shown to be an efficient heterogeneous catalyst for pyran synthesis. researchgate.net

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst, offering a unique reaction environment and potential for recyclability. mdpi.com

Biocatalysts: Enzymes offer unparalleled selectivity under mild reaction conditions, reducing the formation of byproducts and the need for protecting groups.

The optimization of reaction conditions, such as temperature, pressure, and the use of microwave or ultrasonic irradiation, can further enhance reaction rates and yields while reducing energy consumption. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.govmdpi.com This technology allows for precise control over reaction parameters, leading to improved safety, higher yields, and greater consistency. uc.pt For the synthesis of this compound, flow chemistry can enable the safe handling of reactive intermediates and exothermic reactions. d-nb.info

The modular nature of flow chemistry systems facilitates the integration of multiple synthetic and purification steps into a single, automated process. uc.ptbeilstein-journals.org This can dramatically shorten the time required to synthesize and screen libraries of this compound analogues for various applications. Automated platforms can systematically vary reaction conditions to rapidly identify the optimal parameters for a given transformation, accelerating the development process. The transposition of reactions like aldol (B89426) condensations and Michael additions, key steps in forming pyran rings, from batch to flow has demonstrated marked increases in reaction rates and conversions. nih.gov

Table 2: Advantages of Flow Chemistry in Synthesis

Feature Benefit for this compound Synthesis
Enhanced Heat and Mass Transfer Improved control over exothermic reactions, leading to fewer side products and higher safety.
Precise Control of Parameters Fine-tuning of residence time, temperature, and stoichiometry for optimal yield and selectivity. nih.gov
Scalability Straightforward scaling of production by extending the operation time or using parallel reactors.
Automation and Integration Enables multi-step syntheses and in-line purification, reducing manual handling and accelerating discovery. beilstein-journals.org

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. mdpi.com |

Advanced Computational Design of Analogues with Tuned Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.com Techniques such as Density Functional Theory (DFT) allow for the in-silico investigation of molecular properties, including electronic structure and reactivity. rsc.orgresearchgate.net For this compound, computational modeling can be used to predict the reactivity of different positions on the heterocyclic ring system.

This predictive power enables the rational design of new analogues with tailored properties. By simulating the effect of adding different functional groups to the core structure, chemists can prioritize the synthesis of compounds that are most likely to exhibit desired characteristics. For example, computational studies can help in designing analogues with specific electronic properties that might enhance their performance in a particular application. Molecular dynamics (MD) simulations can further provide insights into the interactions of these molecules with biological targets or materials. mdpi.com

Synergistic Approaches Combining Synthetic and Theoretical Methodologies for Deeper Understanding

The most profound advances often come from the integration of experimental synthesis and theoretical computation. rsc.org For the this compound scaffold, a synergistic approach can provide a comprehensive understanding of reaction mechanisms and molecular behavior.

Experimental results from synthetic efforts can be used to validate and refine computational models. researchgate.net In turn, theoretical calculations can explain unexpected experimental outcomes, such as the regioselectivity or stereoselectivity of a reaction, and guide the design of new experiments. For instance, if a synthetic route produces a mixture of isomers, DFT calculations can be employed to determine the transition state energies for the different reaction pathways, explaining the observed product distribution. This iterative cycle of prediction, synthesis, and analysis accelerates the development of efficient and selective synthetic routes and provides a deeper fundamental understanding of the chemical processes involved. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.